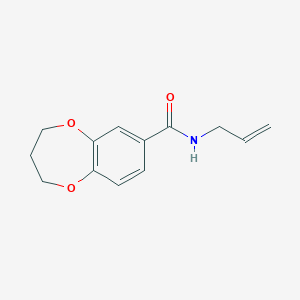
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPC belongs to the class of benzodioxepine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In
Wirkmechanismus
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a partial agonist at dopamine and serotonin receptors, which leads to the modulation of neurotransmitter activity. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to an improvement in mood and behavior. This compound also has an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress and has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in mood and behavior, and a reduction in anxiety and depression symptoms. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. This compound also has an affinity for the sigma-1 receptor, which has been implicated in the pathogenesis of several neurological disorders. However, this compound has some limitations, including its potential for abuse and its potential side effects, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including its potential use in the treatment of drug addiction and withdrawal symptoms, its neuroprotective effects, and its potential use in the treatment of neurodegenerative disorders. Further research is also needed to investigate the long-term effects of this compound use, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved therapeutic potential.
Synthesemethoden
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through several methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine in the presence of sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. Studies have shown that this compound can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h2,4-5,9H,1,3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODUPJOASDRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)
![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)